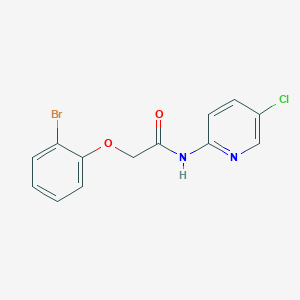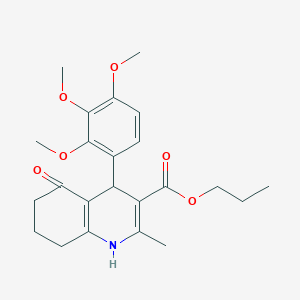
2-(2-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide is a chemical compound that has been widely studied for its potential uses in scientific research. This compound is also known by its chemical formula, C13H10BrClN2O2, and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in the laboratory.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide is complex and multifaceted, involving a number of different biological pathways and processes. Some studies have suggested that this compound may act as an inhibitor of certain enzymes or proteins, while others have proposed that it may interact with specific receptors or signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide can have a variety of biochemical and physiological effects, depending on the specific context and conditions in which it is used. Some of these effects may include changes in gene expression, alterations in cell signaling pathways, and modifications to cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide in laboratory experiments has a number of potential advantages, including its ability to selectively target specific biological processes or pathways, its relative stability and ease of use, and its potential for use in a wide range of experimental contexts. However, there are also some limitations to the use of this compound, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on 2-(2-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide, including the continued exploration of its mechanisms of action and potential applications in various fields of scientific research. Some potential areas of focus for future research may include the development of new drugs or therapies based on this compound, the investigation of its interactions with specific biological targets, and the exploration of its potential uses in areas such as cancer research, neuroscience, and immunology.
Métodos De Síntesis
The synthesis of 2-(2-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide involves several steps, including the reaction of 2-bromophenol with N-(5-chloro-2-pyridinyl)acetamide in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then subjected to further reactions, including the addition of acetic anhydride and the removal of excess reactants and byproducts through filtration and recrystallization.
Aplicaciones Científicas De Investigación
2-(2-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied extensively for its potential uses in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have a wide range of potential applications, including as a tool for investigating the mechanisms of various biological processes, as well as for the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-10-3-1-2-4-11(10)19-8-13(18)17-12-6-5-9(15)7-16-12/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLNQDCENLBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5113479.png)


![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)

![7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5113559.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)
![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)